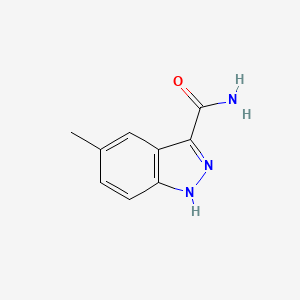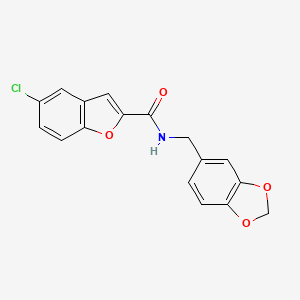
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the early 1990s and has since been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid inhibits the phosphorylation of JAKs, which are key enzymes in cytokine signaling pathways. This leads to the inhibition of downstream signaling pathways, such as the signal transducer and activator of transcription (STAT) pathway. The inhibition of these pathways can lead to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, such as breast cancer and leukemia cells, by inducing apoptosis. It has also been shown to have anti-inflammatory effects, as it inhibits the production of inflammatory cytokines. Additionally, 6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-understood mechanism of action. However, 6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid does have some limitations. It has been shown to have off-target effects, which can lead to unintended consequences. Additionally, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid in scientific research. One potential application is in the treatment of cancer. 6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid has been shown to inhibit the growth of cancer cells, and further studies could explore its potential as a cancer therapy. Additionally, 6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid could be used in the study of other cytokine signaling pathways, as it has been shown to have broad inhibitory effects. Finally, further research could explore the use of 6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid in combination with other drugs to enhance its therapeutic potential.
Métodos De Síntesis
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid can be synthesized via several methods, including the reaction of 2-methoxybenzaldehyde with indole-3-carboxylic acid in the presence of a catalyst, or the reaction of 2-methoxyphenylhydrazine with indole-3-carboxylic acid in the presence of a reducing agent. The resulting compound is then purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid has been extensively used in scientific research as a Janus kinase (JAK) inhibitor. JAKs are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways. 6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid has been shown to inhibit the activation of JAKs, leading to the inhibition of downstream signaling pathways. This has been useful in studying the role of JAKs in various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-15-5-3-2-4-11(15)10-6-7-12-13(16(18)19)9-17-14(12)8-10/h2-9,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQMYDSSEHLMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(C=C2)C(=CN3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B7637457.png)
![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)



![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)
![N-[(4-methylphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanyl-N-propylacetamide](/img/structure/B7637475.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)
![5,6-Dimethyl-3-oxo-2-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]pyridazine-4-carbonitrile](/img/structure/B7637487.png)
